molecular formula C8H11ClN2O3 B1430653 Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride CAS No. 1803581-44-3

Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride

Cat. No.: B1430653
CAS No.: 1803581-44-3
M. Wt: 218.64 g/mol
InChI Key: IIIBKBBEBFLCOE-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride is a high-purity chemical building block designed for research and development applications, strictly for laboratory use. Research Applications This compound serves as a versatile synthon in medicinal chemistry and drug discovery. Its molecular structure, featuring a methyl ester, a methoxy group, and an amine hydrochloride, makes it a valuable precursor for synthesizing more complex molecules. It is particularly useful for constructing polyfunctionalized pyridine cores found in various pharmacologically active compounds . Researchers utilize this scaffold in the development of potential active pharmaceutical ingredients (APIs). Handling and Safety As with all fine chemicals, safe handling procedures are essential. We recommend consulting the Material Safety Data Sheet (MSDS) before use. General precautions include using personal protective equipment, working in a well-ventilated fume hood, and avoiding ingestion, inhalation, or skin contact . Note This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

methyl 5-amino-6-methoxypyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-12-7-5(9)3-4-6(10-7)8(11)13-2;/h3-4H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIBKBBEBFLCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-44-3
Record name 2-Pyridinecarboxylic acid, 5-amino-6-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride typically involves the reaction of 5-amino-6-methoxypyridine-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Key Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The ester group can be reduced to yield alcohol derivatives.
  • Substitution : The methoxy group can be substituted with various functional groups through nucleophilic substitution reactions.

Chemical Synthesis

Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Table 1: Applications in Chemical Synthesis

Application AreaDescription
Pharmaceutical DevelopmentUsed in synthesizing active pharmaceutical ingredients (APIs).
Agrochemical ProductionActs as an intermediate in herbicide formulations.

Biological Research

In biological contexts, this compound has been explored for its potential as an enzyme inhibitor. It interacts with specific molecular targets, which may modulate enzyme activity, making it valuable for biochemical assays.

Case Study: Enzyme Interaction

A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways. This inhibition was crucial for understanding metabolic diseases and developing therapeutic agents .

Industrial Applications

The compound is also relevant in industrial settings. It is used in the production of specialty chemicals and can enhance the efficiency of various chemical processes due to its favorable solubility and reactivity profiles.

Table 2: Industrial Applications

IndustryApplication
Chemical IndustryIntermediate for specialty chemicals
AgricultureComponent in herbicide formulations

Table 3: Comparison with Similar Compounds

CompoundSolubilityReactivity Profile
This compoundHighEnhanced stability
Methyl 5-amino-6-methoxypyridine-2-carboxylic acidModerateStandard stability

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride are compared below with analogous pyridine derivatives, focusing on substituent positions, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents (Positions) Key Properties/Applications Reference
This compound 5-NH₂, 6-OCH₃, 2-COOCH₃·HCl High water solubility (hydrochloride salt); potential precursor for kinase inhibitors due to amino and ester reactivity.
5-Methoxypyridine-2-carboxylic acid 5-OCH₃, 2-COOH mp 167°C; synthesized via potassium permanganate oxidation; lower lipophilicity compared to ester derivatives. Used in metal coordination chemistry.
5-(Chloromethyl)-2-methoxypyridine hydrochloride 5-CH₂Cl, 2-OCH₃·HCl Reactive chloromethyl group enables nucleophilic substitution; used in alkylation reactions for drug intermediates.
3-Amino-5-methoxypyridin-4-ol·2HCl 3-NH₂, 5-OCH₃, 4-OH·2HCl Hydroxyl group enhances hydrogen bonding; potential antioxidant applications. Higher acidity due to phenolic -OH.
6-Methoxypyridine-2-carboxylic acid 6-OCH₃, 2-COOH mp 129–130°C; synthesized via bromine substitution followed by hydrolysis. Intermediate for agrochemicals.

Key Observations:

Substituent Position Effects: The 5-amino-6-methoxy substitution in the target compound creates distinct electronic effects compared to 3-amino-5-methoxy () or 5-methoxy () analogs. The amino group at position 5 increases electron density on the pyridine ring, enhancing nucleophilic reactivity, while the methoxy group at position 6 provides steric hindrance . In contrast, 5-(chloromethyl)-2-methoxypyridine hydrochloride () features a reactive chloromethyl group, making it more suitable for cross-coupling reactions than the amino- and ester-functionalized target compound .

Physicochemical Properties :

  • Hydrochloride Salts : Both the target compound and 5-(chloromethyl)-2-methoxypyridine hydrochloride exhibit improved aqueous solubility compared to their free bases, critical for bioavailability in drug formulations .
  • Melting Points : Carboxylic acid derivatives (e.g., 5-methoxypyridine-2-carboxylic acid, mp 167°C) have higher melting points than ester derivatives due to stronger intermolecular hydrogen bonding .

Synthetic Pathways: The target compound likely follows a synthesis route involving oxidation of a methylpyridine precursor (similar to ) to form the carboxylic acid, followed by esterification and amino group introduction. In contrast, 6-methoxypyridine-2-carboxylic acid () is synthesized via bromine substitution and hydrolysis, highlighting the variability in methoxypyridine synthesis .

Applications: The target compound’s amino and ester groups make it a versatile intermediate for amide bond formation, relevant in protease inhibitor design. Comparatively, 3-amino-5-methoxypyridin-4-ol·2HCl () may serve in antioxidant therapies due to its hydroxyl group .

Research Findings and Implications

  • Biological Activity: Amino-substituted pyridines often exhibit enhanced binding to biological targets. The target compound’s amino group could interact with enzyme active sites, while the methoxy group may modulate metabolic stability .
  • Stability Considerations: The hydrochloride salt form of the target compound improves shelf-life compared to non-ionic analogs, a feature shared with 5-(chloromethyl)-2-methoxypyridine hydrochloride .

Biological Activity

Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride is a chemical compound with significant potential in biological applications, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₀ClN₃O₃
  • Appearance : White to off-white crystalline powder
  • Melting Point : Approximately 190-195 °C

The biological activity of this compound is primarily attributed to its structural features, particularly the amino and methoxy groups on the pyridine ring. These functional groups facilitate interactions with various molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity through inhibition or activation, depending on the specific target.

Biological Activities

1. Enzyme Interactions

  • The compound has been reported to function as a potential inhibitor in biochemical assays, particularly in studies involving enzyme interactions. Its ability to form hydrogen bonds enhances its binding affinity to target enzymes, making it a valuable tool in enzyme kinetics studies.

2. Antimicrobial Properties

  • Preliminary studies suggest that this compound exhibits antimicrobial activity. This property is crucial for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

3. Anti-inflammatory Effects

  • Research indicates that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
Enzyme InhibitionModulates enzyme activity; potential inhibitor in assays
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryMay reduce inflammation in biological models

Case Study: Antimicrobial Activity

In a study conducted by Umesha et al., the compound was evaluated for its antimicrobial efficacy against several bacterial strains. The results demonstrated significant inhibition of growth, indicating its potential as a lead compound for developing new antibiotics .

Case Study: Enzyme Interaction

A recent investigation into the enzyme-inhibitory properties of this compound revealed that it could inhibit specific pathways involved in metabolic disorders. The study highlighted its potential role in drug repurposing for metabolic diseases .

Comparison with Similar Compounds

To further understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 5-amino-6-methoxypicolinate hydrochlorideC₉H₁₁ClN₂O₃Similar structure; studied for anti-inflammatory properties
Methyl 5-amino-2-methoxypyridineC₈H₉N₃O₂Lacks carboxylic acid functionality

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-amino-6-methoxypyridine-2-carboxylate hydrochloride?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. For example:

Oxidation : Use potassium permanganate (KMnO₄) in aqueous conditions (90–95°C) to oxidize methylpyridine precursors to carboxylic acids, as demonstrated in the synthesis of 5-methoxypyridine-2-carboxylic acid .

Amination : Introduce the amino group via nucleophilic substitution or catalytic hydrogenation.

Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt.

  • Key Data : Typical yields for analogous pyridine carboxylate syntheses range from 47% to 84% under optimized conditions .

Q. How should researchers characterize this compound to confirm purity and structure?

  • Methodological Answer :

  • Elemental Analysis : Compare calculated vs. experimental C, H, and N percentages (e.g., Anal. Calcd for C₇H₉NO₃: C, 54.92; H, 4.57; N, 9.15 vs. Found: C, 54.62; H, 4.49; N, 9.08) .
  • NMR Spectroscopy : Look for characteristic signals (e.g., OCH₃ at δ 3.85 ppm, pyridine protons at δ 7.0–8.3 ppm, and COOH at δ 9.8 ppm in related compounds) .
  • HPLC/MS : Use reverse-phase HPLC with a C18 column and MS detection to assess purity and molecular ion peaks.

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester and hydrochloride groups.
  • Avoid exposure to moisture and heat, as methoxy and amino groups are prone to oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data for this compound?

  • Methodological Answer :

  • Recrystallization : Purify the compound via recrystallization from ethanol/water mixtures to remove impurities affecting C/H/N ratios .
  • Alternative Techniques : Use X-ray crystallography to confirm molecular packing and validate structural assignments if NMR data conflict with elemental analysis .
    • Case Study : In the synthesis of 6-methoxypyridine-2-carboxylic acid, discrepancies in carbon content (Calcd: 54.92% vs. Found: 54.67%) were resolved by isolating the copper salt intermediate .

Q. What strategies optimize regioselectivity during the introduction of methoxy and amino groups?

  • Methodological Answer :

  • Directing Groups : Use bromine or nitro groups at specific positions to direct methoxylation/amination. For example, 6-bromo-2-methylpyridine can be oxidized to 6-bromopyridine-2-carboxylic acid, followed by methoxy substitution .
  • Catalytic Methods : Employ palladium-catalyzed C–H activation for selective functionalization, as seen in analogous pyridine derivatives .

Q. How can computational modeling assist in predicting reactivity or spectral properties?

  • Methodological Answer :

  • DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA software) and compare with experimental data to validate structural assignments .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) to guide pharmacological studies, leveraging the compound’s pyridine-carboxylate scaffold .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Methodological Answer :

  • Reaction Optimization : Replace KMnO₄ with catalytic oxidation systems (e.g., TEMPO/NaClO) to improve safety and scalability .
  • Workup Efficiency : Use continuous-flow reactors for acidification and salt formation steps to enhance yield reproducibility .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent melting points or spectral data?

  • Methodological Answer :

  • Polymorphism Screening : Test recrystallization solvents (e.g., DMSO vs. ethanol) to isolate stable polymorphs.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-oxidized or dimerized species) affecting melting points .

Q. Why might the amino group exhibit unexpected reactivity in downstream reactions?

  • Methodological Answer :

  • Protection/Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) during harsh reactions (e.g., ester hydrolysis) to prevent side reactions .
  • pH Control : Maintain acidic conditions (pH 4–5) to stabilize the hydrochloride salt and minimize free amine reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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